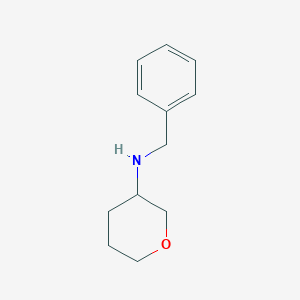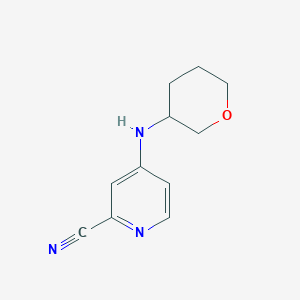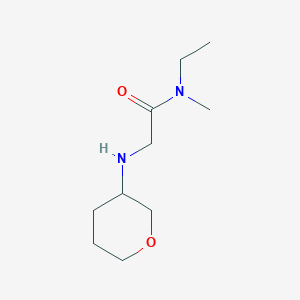![molecular formula C17H19FN2O B7570372 N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling pathways. PF-06463922 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Wirkmechanismus
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide targets TYK2, a member of the JAK family of enzymes. TYK2 plays a critical role in cytokine signaling pathways, which are involved in the regulation of immune responses. By inhibiting TYK2, this compound blocks the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on TYK2. In preclinical studies, this compound has been found to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha). These cytokines play a critical role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its selectivity for TYK2. This selectivity reduces the risk of off-target effects, which can lead to unwanted side effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of TYK2. Another area of interest is the investigation of the efficacy of this compound in combination with other therapeutic agents. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
Synthesemethoden
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the chemical structure of the starting materials to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of inflammatory bowel disease, this compound was found to reduce inflammation and improve intestinal function.
Eigenschaften
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-3-5-14(7-12(11)2)17(21)20-10-15-6-4-13(9-19)8-16(15)18/h3-8H,9-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIDVFSLSMZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)CN)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)


